1,3-Bis(2-phenylethenyl)pyrene
CAS No.: 921599-37-3
Cat. No.: VC16943715
Molecular Formula: C32H22
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921599-37-3 |
|---|---|
| Molecular Formula | C32H22 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 1,3-bis(2-phenylethenyl)pyrene |
| Standard InChI | InChI=1S/C32H22/c1-3-8-23(9-4-1)14-16-27-22-28(17-15-24-10-5-2-6-11-24)30-21-19-26-13-7-12-25-18-20-29(27)32(30)31(25)26/h1-22H |
| Standard InChI Key | ADFPVOSAWXYKNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=CC6=CC=CC=C6 |
Introduction
Structural and Chemical Identity
1,3-Bis(2-phenylethenyl)pyrene (C₃₂H₂₂) features a pyrene backbone—a fused tetracyclic aromatic system—substituted at the 1- and 3-positions with trans-stilbene-like phenylethenyl groups. The molecular weight of 406.52 g/mol and planar geometry facilitate strong intermolecular π-π interactions, which are critical for charge transport in solid-state applications . The compound’s symmetry (C₂v point group) reduces structural disorder, enhancing its potential for crystalline film formation. While direct X-ray crystallographic data for this specific derivative remains unreported, analogous pyrene-based structures, such as 2,7-di(adamant-1-yl)pyrene, exhibit well-defined packing motifs driven by van der Waals interactions .
Synthesis and Reaction Pathways
The synthesis of 1,3-bis(2-phenylethenyl)pyrene typically involves transition-metal-catalyzed cross-coupling reactions. A representative route involves the Suzuki-Miyaura coupling of 1,3-dihalopyrene (e.g., 1,3-dibromopyrene) with (Z)-styrylboronic acid derivatives. This method, adapted from protocols used for picene derivatives , ensures regioselective installation of the phenylethenyl groups.
Key Reaction Conditions
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Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) in a tetrahydrofuran (THF)/water mixture.
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Temperature: Reactions proceed at 80–100°C under inert atmosphere to prevent oxidative side reactions.
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Yield Optimization: Ligand selection and stoichiometric ratios of boronic ester to dihalopyrene critically influence yields. For example, 2,7-di-tert-butylpyrene analogs achieve yields exceeding 90% under optimized conditions .
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from toluene/methanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structure: aromatic protons resonate at δ 8.1–8.3 ppm (pyrene core) and δ 6.5–7.5 ppm (phenylethenyl protons) . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 406.52 (C₃₂H₂₂) .
Physicochemical Properties
Optical Characteristics
The extended conjugation of 1,3-bis(2-phenylethenyl)pyrene results in bathochromic shifts in UV-Vis absorption compared to unsubstituted pyrene. In toluene, the compound exhibits absorption maxima (λₐᵦₛ) near 380–400 nm, attributed to π-π* transitions. Fluorescence emission occurs in the blue-green region (λₑₘ ≈ 450–480 nm) with moderate quantum yields (Φₑ ≈ 0.4–0.6), as observed in structurally related pyrene-stilbene hybrids .
Thermal Stability
Thermogravimetric analysis (TGA) of analogous pyrene derivatives, such as 1,3,5-tris(pyren-2-yl)adamantane, reveals decomposition temperatures (T_d) exceeding 300°C , suggesting that 1,3-bis(2-phenylethenyl)pyrene retains similar thermal robustness—a prerequisite for device fabrication.
Solubility and Processing
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in aromatic hydrocarbons (toluene, chlorobenzene) and halogenated solvents (dichloromethane). Functionalization with solubilizing groups (e.g., tert-butyl chains) could enhance processability, as demonstrated in 2,7-di-tert-butylpyrene derivatives .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives are widely explored as blue emitters in OLEDs. The phenylethenyl substituents in 1,3-bis(2-phenylethenyl)pyrene extend conjugation, red-shifting emission while maintaining high color purity. Comparative studies on 2,7-di(adamant-1-yl)pyrene show Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.08) , suggesting potential for deep-blue emission in this compound.
Organic Photovoltaics (OPVs)
The compound’s high electron affinity (EA ≈ -2.8 eV) and ionization potential (IP ≈ -5.6 eV), inferred from cyclic voltammetry (CV) of similar structures , align with requirements for electron donor materials in bulk heterojunction solar cells.
Fluorescent Sensors
Pyrene’s sensitivity to microenvironmental changes makes 1,3-bis(2-phenylethenyl)pyrene a candidate for nitroaromatic explosive detection or metal ion sensing. Water-soluble analogs, such as pyrene-BODIPY cyclotriphosphazenes, demonstrate applicability in aqueous media , though hydrophobicity remains a challenge for this derivative.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Multi-step routes and palladium-based catalysts increase production costs.
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Solid-State Quenching: Aggregation-caused quenching (ACQ) may reduce luminescent efficiency in thin films.
Future research should prioritize:
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Alternative Functionalization: Introducing electron-withdrawing groups (e.g., cyano, fluorine) to modulate electronic properties.
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Hybrid Materials: Embedding the compound in metal-organic frameworks (MOFs) or polymers to enhance stability and processability.
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